1,3-Bis(2,2,2-trifluoroethyl)urea
CAS No.: 406-11-1
Cat. No.: VC14455768
Molecular Formula: C5H6F6N2O
Molecular Weight: 224.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406-11-1 |
|---|---|
| Molecular Formula | C5H6F6N2O |
| Molecular Weight | 224.10 g/mol |
| IUPAC Name | 1,3-bis(2,2,2-trifluoroethyl)urea |
| Standard InChI | InChI=1S/C5H6F6N2O/c6-4(7,8)1-12-3(14)13-2-5(9,10)11/h1-2H2,(H2,12,13,14) |
| Standard InChI Key | NLTKGUVQZXMRSZ-UHFFFAOYSA-N |
| Canonical SMILES | C(C(F)(F)F)NC(=O)NCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
1,3-Bis(2,2,2-trifluoroethyl)urea consists of a urea core () where both amino groups are substituted with 2,2,2-trifluoroethyl moieties. The IUPAC name reflects this substitution pattern, while alternative names include -bis(2,2,2-trifluoroethyl)urea and -bis-trifluoroethylurea . The trifluoroethyl groups impart significant electronegativity, influencing the compound’s solubility, stability, and reactivity.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.104 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Vapor Pressure | at | |
| Refractive Index | 1.341 |
Synthesis and Industrial Production
Historical Synthesis Routes
Early synthetic methods for 1,3-bis(2,2,2-trifluoroethyl)urea were documented in mid-20th-century patents. For example, Minnesota Mining and Manufacturing Co. (3M) disclosed a route involving the reaction of urea with 2,2,2-trifluoroethyl halides under alkaline conditions . Similarly, American Cyanamid Co. patented a process using trifluoroethyl isocyanate as a precursor, which reacts with amines to form urea derivatives .
Modern Optimization
Recent advancements by Palomo et al. (2001) demonstrated a high-yield synthesis via the reaction of bis(2,2,2-trifluoroethyl) carbonate with ammonia or primary amines. This method, conducted in dichloromethane at , achieved yields exceeding 85% and minimized side reactions . Key steps include:
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Carbonate Activation: Bis(2,2,2-trifluoroethyl) carbonate reacts with ammonia to form an intermediate carbamate.
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Urea Formation: Nucleophilic attack by a second ammonia molecule yields the final urea product .
Reaction Scheme:
Reactivity and Functional Transformations
Electrophilic Substitution
The electron-withdrawing trifluoroethyl groups render the urea’s nitrogen atoms less nucleophilic, directing reactivity toward electrophilic substitution. For instance, nitrosation with sodium nitrite in acidic media produces 1-nitroso-1,3-bis(2,2,2-trifluoroethyl)urea, a precursor for diazonium salts.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at , with primary degradation products including , , and trifluoroethyl radicals . This stability enables its use in high-temperature polymer formulations.
Applications in Research and Industry
Pharmaceutical Intermediate
Johnston et al. (1963) explored its utility as a prodrug moiety, leveraging the trifluoroethyl groups to enhance blood-brain barrier penetration . Derivatives have shown promise in anticonvulsant and antitumor assays, though clinical data remain limited.
Materials Science
Incorporation into polyurea elastomers improves thermal resistance and chemical inertness. Patents by 3M highlight its role in coatings for aerospace components, where low vapor pressure and high dielectric strength are critical .
Future Directions and Research Gaps
Despite its synthetic utility, gaps persist in understanding the compound’s environmental fate and chronic toxicity. Further studies could explore:
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Biodegradation Pathways: Assessing persistence in aquatic systems.
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Catalytic Applications: As a ligand in transition-metal catalysis.
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Drug Delivery Systems: Exploiting fluorophilic interactions for targeted therapies.
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